molecular formula C20H21N3O B6421080 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 887883-90-1

2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole

Cat. No.: B6421080
CAS No.: 887883-90-1
M. Wt: 319.4 g/mol
InChI Key: XJHLSZKLIKNGSK-UHFFFAOYSA-N
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Description

2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a chemical compound offered for research purposes. It features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities, fused to a piperidine system . The benzimidazole nucleus is a common structural component in numerous therapeutic agents and is frequently investigated for its anti-inflammatory, anticancer, and antimicrobial properties . Researchers are particularly interested in derivatives containing the 2-(piperidin-4-yl)-1H-benzimidazole structure as potential anti-inflammatory agents. These compounds have been shown to exhibit potent activity by inhibiting the production of key inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular models . Further studies indicate that the mechanism of action for such active derivatives may involve the modulation of the NF-κB signaling pathway, a critical regulator of inflammation . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-14-6-8-16(9-7-14)20(24)23-12-10-15(11-13-23)19-21-17-4-2-3-5-18(17)22-19/h2-9,15H,10-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHLSZKLIKNGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Piperidine-4-carboxylic Acid

A widely employed method involves the cyclocondensation of o-phenylenediamine with piperidine-4-carboxylic acid derivatives. Under acidic conditions (e.g., HCl or polyphosphoric acid), the carboxylic acid reacts with the diamine to form the benzimidazole ring. For example:

  • Reaction Conditions :

    • o-Phenylenediamine (1.0 equiv) and piperidine-4-carboxylic acid (1.1 equiv) are heated in 4N HCl at 100°C for 12 hours.

    • The mixture is neutralized with aqueous NaOH, and the product is extracted with dichloromethane.

  • Yield : ~65–70% after purification via recrystallization from ethanol.

Mitsunobu Coupling for Direct Attachment

Alternative routes utilize the Mitsunobu reaction to couple preformed benzimidazole derivatives with piperidine alcohols. For instance:

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

  • Procedure : A benzimidazole-2-thiol derivative reacts with 4-hydroxypiperidine under Mitsunobu conditions (0°C to room temperature, 24 hours).

  • Yield : ~50–60%, with column chromatography required to isolate the product.

Acylation with 4-Methylbenzoyl Chloride

The piperidine nitrogen in the intermediate is acylated using 4-methylbenzoyl chloride to introduce the aromatic substituent.

Standard Acylation Protocol

  • Reagents : 2-Piperidin-4-yl-1H-benzimidazole (1.0 equiv), 4-methylbenzoyl chloride (1.2 equiv), triethylamine (2.0 equiv) in dichloromethane (DCM).

  • Procedure :

    • The intermediate is dissolved in DCM under nitrogen, followed by dropwise addition of 4-methylbenzoyl chloride and triethylamine at 0°C.

    • The reaction proceeds at room temperature for 6–8 hours, monitored by TLC.

    • Work-up involves washing with water, drying over Na₂SO₄, and solvent evaporation.

  • Yield : 75–85% after purification via silica gel chromatography (eluent: ethyl acetate/hexane).

Schotten-Baumann Conditions for Enhanced Selectivity

To minimize side reactions (e.g., over-acylation), aqueous Schotten-Baumann conditions are employed:

  • Reagents : 4-Methylbenzoyl chloride (1.1 equiv), NaOH (3.0 equiv) in a water/THF biphasic system.

  • Advantages : Faster reaction times (2–3 hours) and improved selectivity for the piperidine nitrogen over the benzimidazole NH.

  • Yield : ~80% with reduced by-product formation.

Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Screening : Polar aprotic solvents (e.g., DCM, THF) outperform DMF or DMSO due to better solubility of the intermediate.

  • Temperature : Reactions conducted above 40°C risk decomposition of the benzimidazole ring, as evidenced by HPLC monitoring.

Protecting Group Strategies

While the benzimidazole NH is relatively unreactive, some protocols temporarily protect it using tert-butoxycarbonyl (Boc) groups during acylation. Deprotection with trifluoroacetic acid (TFA) restores the NH post-reaction.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.65–7.10 (m, 7H, Ar-H), 4.20–3.80 (m, 2H, piperidine-H), 3.10–2.90 (m, 2H, piperidine-H), 2.40 (s, 3H, CH₃), 1.90–1.50 (m, 4H, piperidine-H).

  • MS (ESI+) : m/z 319.408 [M+H]⁺, consistent with the molecular formula C₂₀H₂₁N₃O.

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 230°C (decomp), indicating thermal instability during prolonged heating.

Comparative Analysis of Methods

Method Conditions Yield Purity Key Advantage
CyclocondensationHCl, 100°C, 12 h65–70%>95%Simple, one-pot synthesis
Mitsunobu CouplingDEAD, PPh₃, THF, 24 h50–60%>90%Applicable to hindered substrates
Schotten-Baumann AcylationNaOH, THF/H₂O, 2–3 h80%>98%High selectivity, minimal by-products

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis prioritizes low-cost catalysts (e.g., HCl over DEAD) and solvents (DCM over THF).

Green Chemistry Approaches

Recent advances explore microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes for acylation vs. 6 hours conventionally) .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an amine.

Scientific Research Applications

2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Structural Analogues with Piperidine-Benzimidazole Cores

The following compounds share the benzimidazole-piperidine framework but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) Key Features/Applications Evidence Source
Target Compound 4-Methylbenzoyl at piperidine-1-position ~337.39 (calculated) Likely enhanced lipophilicity and steric bulk
2-(Piperidin-4-yl)-1H-1,3-benzodiazole Unsubstituted piperidine 201.27 Base scaffold for SAR studies
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-1,3-benzodiazole Ethoxyethyl group at benzimidazole-1-position 275.36 Improved solubility; intermediate for Bilastine (antihistamine)
S1-31-(4-(1H-benzimidazol-1-yl)piperidin-1-yl)prop-2-en-1-one Acrylamide group at piperidine-1-position 267.33 Potential kinase inhibitor; synthetic routes optimized for 47–50% yield
N-Piperidinyl Etonitazene Nitro group, ethoxyphenyl, and ethylpiperidine substituents 408.50 Opioid receptor ligand; detected in forensic analyses

Key Observations :

  • Lipophilicity: The 4-methylbenzoyl group in the target compound likely increases lipophilicity compared to unsubstituted 2-(piperidin-4-yl)-1H-1,3-benzodiazole (clogP ~2.36 vs.
  • Solubility : Ethoxyethyl-substituted analogs (e.g., ) show improved aqueous solubility due to polar ether linkages, contrasting with the hydrophobic 4-methylbenzoyl group.
  • Synthetic Accessibility : Acrylamide derivatives (e.g., ) require multistep synthesis with moderate yields, whereas the target compound’s benzoyl group may simplify purification.

Functional Analogues with Modified Benzodiazole Cores

Compounds with benzimidazole cores but divergent substitution patterns exhibit distinct bioactivities:

Compound Name Substituents IC50 (nM) Application/Activity Evidence Source
2-{2-[(4-Nitrophenyl)methylidene]hydrazin-1-yl}-1H-1,3-benzodiazole Nitrophenyl hydrazine side chain 91.7 Antileishmanial activity (MMV Malaria Box)
5-Methoxy-2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole Thiazole and methoxy groups Antimicrobial candidate
Ilaprazole derivatives (e.g., 2-[(3,5-dimethylpyridin-2-yl)methanesulfonyl]-5-methoxy-1H-1,3-benzodiazole) Pyridinylmethanesulfonyl groups Tsg101-binding antiviral agents

Key Observations :

  • Antiparasitic Activity : The nitrophenyl hydrazine analog shows potent antileishmanial activity (IC50 = 91.7 nM), suggesting that electron-withdrawing groups enhance efficacy against parasites.
  • Antiviral Potential: Ilaprazole derivatives with sulfonyl groups inhibit viral budding, indicating that polar substituents may favor protein-target interactions.
  • Target Selectivity : The thiazole-substituted benzodiazole highlights how heterocyclic modifications can redirect biological activity toward antimicrobial targets.

Piperidine-Benzimidazole Derivatives in Clinical and Preclinical Research

  • 1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine : A fluorophenyl-methoxyphenethyl analog with histone acetylation modulation properties, studied in cancer therapy .
  • 7-Chloro-3-{1-[2-(5-amino-2-methylphenyl)ethyl]piperidin-4-yl}-1H-indole: Indole-piperidine-benzimidazole hybrid targeting CNS disorders .

Comparative Analysis :

  • The target compound’s 4-methylbenzoyl group may offer metabolic stability over methoxyphenethyl or indole-based analogs, which are prone to oxidative demethylation or ring-opening .

Biological Activity

The compound 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a novel synthetic derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be analyzed through its components:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Benzodiazole Moiety : A bicyclic structure consisting of a benzene ring fused to a diazole.
  • 4-Methylbenzoyl Group : A phenyl group substituted with a methyl group at the para position.

The molecular formula is C17H20N2OC_{17}H_{20}N_2O with a molecular weight of approximately 284.36 g/mol.

Antinflammatory Properties

Recent studies have demonstrated that derivatives of benzodiazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit the release of interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)/ATP-stimulated human macrophages. This suggests a potential role in modulating inflammatory responses, particularly through the inhibition of the NLRP3 inflammasome pathway .

CompoundIL-1β Inhibition (%)Pyroptosis Inhibition (%)
Compound A19.4 ± 0.424.9 ± 6.3
Compound B37.7 ± 7.640 - 60

The mechanism underlying the biological activity of this compound involves its interaction with specific protein targets within the inflammatory pathway. Computational simulations suggest that it binds effectively to the inactive state of NLRP3, potentially stabilizing this conformation and preventing its activation .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in various biological assays:

  • In Vitro Studies :
    • Compounds structurally related to this compound were tested for their ability to inhibit pyroptotic cell death in macrophages. Results indicated concentration-dependent inhibition, with significant effects observed at concentrations as low as 10 µM .
  • In Vivo Studies :
    • Animal models treated with benzodiazole derivatives exhibited reduced markers of inflammation and improved survival rates in models of sepsis and other inflammatory diseases.

Q & A

Basic: What are the common synthetic routes for preparing 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzodiazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions .
  • Step 2: Functionalization of the piperidine ring. For example, the 4-methylbenzoyl group is introduced via nucleophilic acyl substitution or coupling reactions, often using catalysts like palladium or copper in solvents such as DMF or THF .
  • Characterization: Intermediates are validated using 1H/13C NMR (to confirm proton/carbon environments), IR spectroscopy (to identify carbonyl stretches at ~1650–1700 cm⁻¹), and elemental analysis (to verify purity >95%) .

Advanced: How can researchers optimize reaction yields when introducing the 4-methylbenzoyl group to the piperidine ring?

Answer:
Key optimization strategies include:

  • Catalyst Screening: Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency, as seen in analogous benzodiazole syntheses .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while THF may reduce side reactions .
  • Temperature Control: Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates .
  • Kinetic Monitoring: HPLC or TLC tracks intermediate formation, enabling timely quenching to maximize yield .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., benzodiazole aromatic protons at δ 7.2–8.0 ppm) and quaternary carbons .
  • IR Spectroscopy: Confirms the 4-methylbenzoyl carbonyl stretch (~1680 cm⁻¹) and benzodiazole N-H stretches (~3400 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates the molecular ion peak (e.g., [M+H]+ at m/z 336.17 for C₂₀H₂₀N₃O) .

Advanced: How should discrepancies in biological activity data between in vitro and in vivo models be addressed?

Answer:

  • Metabolic Stability Assays: Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Bioavailability Studies: Measure plasma concentration-time profiles to assess absorption issues. Formulation adjustments (e.g., nanoemulsions) may enhance solubility .
  • Isotopic Labeling: Track compound distribution using ¹⁴C or ³H isotopes to correlate in vivo exposure with efficacy .

Advanced: What computational strategies predict binding affinity to target proteins, and how do docking results compare with experimental data?

Answer:

  • Molecular Docking: Software like AutoDock Vina predicts binding poses in active sites (e.g., kinase ATP-binding pockets). Docking scores correlate with experimental IC₅₀ values when hydrophobic interactions (piperidine-methylbenzoyl) dominate .
  • Molecular Dynamics (MD) Simulations: Assess binding stability over 100-ns trajectories. Discrepancies may suggest allosteric binding or protein flexibility unaccounted for in docking .

Basic: What are the documented biological activities of structurally similar benzodiazole derivatives?

Answer:
Analogous compounds exhibit:

  • Antimicrobial Activity: Against S. aureus (MIC: 4–16 µg/mL) via disruption of cell wall synthesis .
  • Kinase Inhibition: Selectivity for JAK2 (IC₅₀: 50 nM) through hydrogen bonding with hinge regions .
  • Anticancer Effects: Apoptosis induction in HeLa cells (EC₅₀: 10 µM) via caspase-3 activation .

Advanced: How can SAR studies guide modification of the benzodiazole core to enhance kinase selectivity?

Answer:

  • Substituent Effects:
    • Electron-Withdrawing Groups (e.g., -CF₃ at position 5) improve affinity for hydrophobic kinase pockets .
    • Piperidine Modifications: Bulky substituents (e.g., 4-methylbenzoyl) reduce off-target binding to CYP450 isoforms .
  • Kinase Profiling: Use panels (e.g., Eurofins KinaseProfiler) to compare IC₅₀ across 100+ kinases, identifying isoform-specific interactions .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

Answer:

  • Matrix Effects: Plasma proteins cause signal suppression in LC-MS/MS. Mitigate via solid-phase extraction (SPE) or protein precipitation with acetonitrile .
  • Low Sensitivity: Use tandem mass spectrometry (MRM mode) with optimized transitions (e.g., m/z 336 → 189 for quantification) .
  • Validation: Spike-recovery experiments (80–120% recovery) and inter-day precision (<15% RSD) ensure method robustness .

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